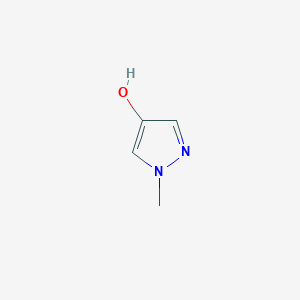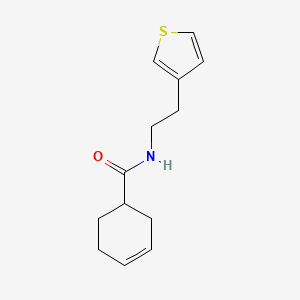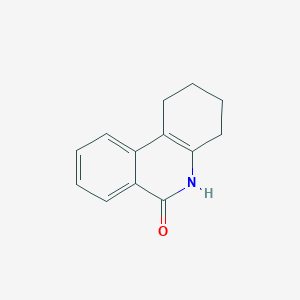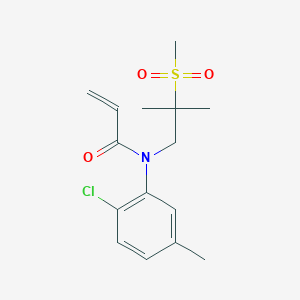
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide, also known as CMMP, is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of medicine. CMMP is a synthetic compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use as an anticancer agent. In addition, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infections.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce pain and inflammation in animal models of arthritis. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the growth of cancer cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the elucidation of its mechanism of action to better understand its therapeutic potential. Further studies are also needed to determine its safety and efficacy in animal models and clinical trials. Additionally, the potential use of this compound in combination with other therapeutic agents should be explored.
Métodos De Síntesis
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-chloro-5-methylphenylamine with 2-methyl-2-methylsulfonylpropylamine to form the intermediate compound. The intermediate compound is then reacted with acryloyl chloride to form this compound. Other methods involve the use of different reagents and reaction conditions.
Propiedades
IUPAC Name |
N-(2-chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-6-14(18)17(10-15(3,4)21(5,19)20)13-9-11(2)7-8-12(13)16/h6-9H,1,10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWQSVDIUNRGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N(CC(C)(C)S(=O)(=O)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


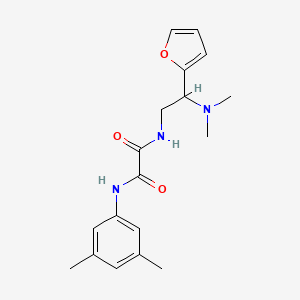

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2854109.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)

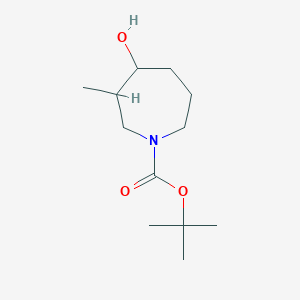
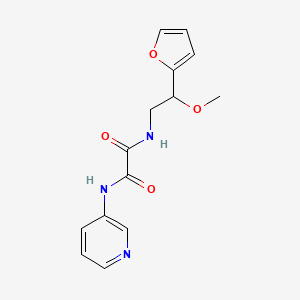
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)

